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carboxylic acid

CAS No.: 1516529-24-0

Cat. No.: B2507182

Get Quote

When designing small-molecule inhibitors, balancing lipophilicity with aqueous solubility is a

persistent challenge. The morpholine ring acts as a superior bioisostere for piperazine,

tetrahydrofuran, or aliphatic amines[1].

The Causality of the Scaffold: The electron-withdrawing effect of the oxygen atom reduces the

basicity of the adjacent nitrogen, preventing excessive protonation at physiological pH. This

precise physicochemical tuning allows morpholine-containing drugs to readily cross lipid

bilayers while maintaining sufficient aqueous solubility for oral bioavailability[1]. Furthermore,

the oxygen atom of the morpholine ring serves as a highly directional hydrogen-bond acceptor.

In the context of kinase inhibitors, this feature is not merely a pharmacokinetic enhancer but a

primary driver of pharmacodynamic efficacy[2].

Target Landscape: The PI3K/AKT/mTOR Axis
The Phosphatidylinositol 3-kinase (PI3K) pathway is a master regulator of cell survival,

proliferation, and metabolism. Hyperactivation of this pathway is a hallmark of numerous
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malignancies. The development of ATP-competitive PI3K inhibitors heavily relies on the

morpholine scaffold[2][3].

Mechanistic Insight: The prototypical pan-PI3K inhibitor LY294002 utilizes its morpholine

oxygen to form a critical, anchoring hydrogen bond with the backbone amide of Valine 851

(Val851) in the hinge region of the PI3Kα catalytic domain[2][4]. This interaction mimics the

binding of the adenine ring of ATP. Modern dual PI3K/mTOR inhibitors, such as PKI-587

(Gedatolisib), incorporate morpholino-triazine scaffolds to simultaneously occupy the ATP-

binding pockets of both PI3K and mTOR, effectively shutting down the compensatory feedback

loops that often lead to drug resistance[5].
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PI3K/AKT/mTOR signaling cascade and targeted dual inhibition by morpholine derivatives.

Quantitative Data Presentation
To contextualize the potency of morpholine integration, the following table summarizes the

biological activity of benchmark morpholine-containing therapeutics across diverse targets.
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Compound Primary Target
Structural Role
of Morpholine

IC50 / Activity
Profile

Clinical Status

LY294002 Pan-PI3K

H-bond acceptor

at Val851 hinge

region[4]

PI3Kα: 0.55

μM[3]
Preclinical Tool

PKI-587 PI3K & mTOR

Dual pocket

binding via

morpholino-

triazine

PI3Kα: 0.4 nM[5] Clinical Trials

Buparlisib Pan-PI3K
H-bond at kinase

hinge region
PI3Kα: 50 nM Clinical Trials

Gefitinib EGFR

Solubilizing

group; improves

pharmacokinetic

s[1]

EGFR: 33 nM FDA Approved

Linezolid
Bacterial

Ribosome

Enhances

metabolic

stability & lipid

solubility[1]

MIC: 1-4 μg/mL FDA Approved

Biological Evaluation: Self-Validating Protocol for
Cell Viability
When screening novel morpholine derivatives for anticancer activity, quantifying cell viability is

the critical first step. As an Application Scientist, I mandate the use of ATP-quantitation assays

over traditional colorimetric methods (like MTT).

Assay Causality: Morpholine-based kinase inhibitors rapidly induce apoptosis, causing

adherent cells to round up and detach. Wash steps required in MTT/MTS assays wash away

these detached dead/dying cells, artificially skewing the data. The CellTiter-Glo Luminescent

Cell Viability Assay is a homogeneous "add-mix-measure" system that lyses cells directly in the

culture medium, ensuring all ATP (and thus, all metabolically active cells) is accurately

quantified without washing artifacts[6][7].
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Step-by-Step Methodology: High-Throughput Cell
Viability Screening
Materials: CellTiter-Glo 2.0 Reagent (Promega)[8], Opaque-walled 96-well microplates,

Mammalian cell line (e.g., MCF7), Novel morpholine compounds.

Reagent Equilibration:

Step: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Equilibrate both to room

temperature (22°C–25°C) prior to reconstitution[9].

Causality: The luciferase enzyme kinetics are highly temperature-dependent. Using cold

reagents will result in a slow, uneven luminescent signal, destroying well-to-well

reproducibility[9].

Cell Plating and Treatment:

Step: Seed cells in 100 µL of culture medium into an opaque-walled 96-well plate.

Incubate overnight. Add the morpholine test compounds in serial dilutions and incubate for

the desired duration (e.g., 48 hours)[8][9].

Causality: Opaque-walled plates are mandatory to prevent optical cross-talk (light

bleeding) between adjacent wells during the luminometer read, which would otherwise

generate false-positive viability signals[9].

Assay Execution (Lysis):

Step: Remove the plate from the incubator and equilibrate to room temperature for 30

minutes. Add 100 µL of reconstituted CellTiter-Glo Reagent directly to each well (1:1 ratio

with culture medium)[9][10].

Causality: Equilibrating the plate prevents temperature gradients across the microplate

(the "edge effect"). The 1:1 volume ratio ensures sufficient detergent concentration to

instantly lyse the cellular membranes and halt endogenous ATPase activity, preserving the

ATP pool[6][9].

Signal Stabilization:
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Step: Mix the contents vigorously for 2 minutes on an orbital shaker, then incubate at room

temperature for 10 minutes[9][10].

Causality: The 2-minute mechanical shaking is critical to physically sheer the cells and

ensure complete lysis. The 10-minute resting period allows the luminescent "glow" signal

to stabilize, providing a steady state that has a half-life of over 5 hours, enabling batch

processing of multiple plates[6][7].

Measurement:

Step: Record luminescence using a multi-mode microplate reader with an integration time

of 0.25–1.0 second per well[9]. Calculate the IC50 by plotting the log of the morpholine

compound concentration against the normalized luminescent signal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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